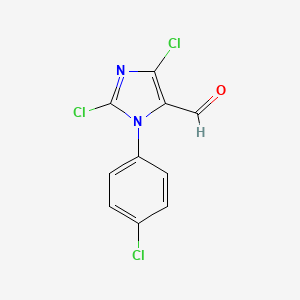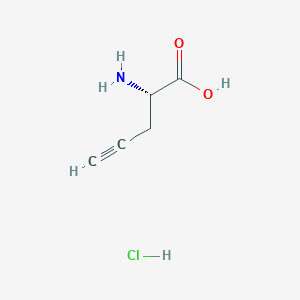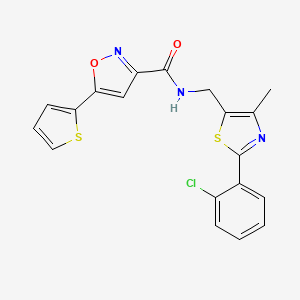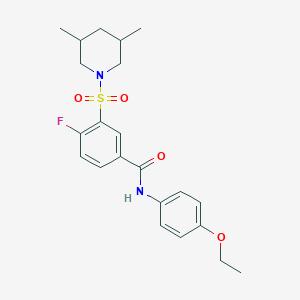
2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde” is a chemical compound with the molecular formula C10H5Cl3N2O and a molecular weight of 275.51. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the use of readily available starting materials. For instance, a copper-catalyzed multicomponent reaction has been developed for the synthesis of trisubstituted imidazoles . In this process, trisubstituted imidazoles were afforded in short reaction times, with benzoin as well as benzil reacting with different aldehydes in the presence of ammonium acetate as the nitrogen source .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. For example, 4-Imidazolecarboxaldehyde undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .Wissenschaftliche Forschungsanwendungen
Crystal Structures of Imidazole Derivatives
Imidazole derivatives, including compounds structurally related to 2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde, have been extensively studied for their crystal structures to understand their molecular conformations and interactions. For instance, studies on compounds like 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde (BCIC) have detailed their crystallographic parameters, including their planar imidazole rings and the stabilization mechanisms through hydrogen bonding and van der Waals forces. These foundational insights are crucial for further applications in material science and drug design due to the potential for specific molecular interactions (Ambalavanan et al., 2003).
Luminescence Sensing Applications
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have demonstrated significant potential in luminescence sensing, particularly for detecting benzaldehyde-based derivatives. These frameworks exhibit selective sensitivity due to the characteristic sharp emission bands of Eu(3+) or Tb(3+) ions, positioning them as promising candidates for the development of advanced fluorescence sensors for chemical detection (Shi et al., 2015).
Synthesis of Fused Ring Heterocycles
The versatility of imidazole derivatives in synthetic chemistry is highlighted by their use as synthons for the construction of biologically active fused ring heterocycles. By substituting functional groups and employing intramolecular 1,3-dipolar cycloaddition reactions, compounds like 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde have been transformed into various heterocyclic structures. This method showcases the potential of imidazole derivatives in the efficient synthesis of complex organic molecules with potential pharmaceutical applications (Gaonkar & Rai, 2010).
Antibacterial Activity
Investigations into analogues of imidazole compounds have identified specific structural features essential for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of two aryl rings, the imidazole NH, and a good electron withdrawing group at the C-2 position are critical for efficacy. This research opens pathways for designing novel antibacterial agents leveraging the imidazole scaffold (Antolini et al., 1999).
Synthesis of Biologically Active Compounds
Imidazole-5-carboxaldehyde derivatives serve as important precursors for the synthesis of a wide range of biologically active compounds. The development of efficient synthetic methods for these precursors underlines the importance of imidazole derivatives in medicinal chemistry, enabling the preparation of analogs with potential therapeutic applications (Davood et al., 2008).
Wirkmechanismus
Target of Action
It’s worth noting that imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Imidazole derivatives have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This implies that the compound may have good bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it is likely that the compound has diverse effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
2,5-dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2O/c11-6-1-3-7(4-2-6)15-8(5-16)9(12)14-10(15)13/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDOWINVZRTFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=C2Cl)Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2995246.png)


![Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2995250.png)
![[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2995252.png)
![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2995253.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2995257.png)
![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2995261.png)



![2-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2995267.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2995269.png)